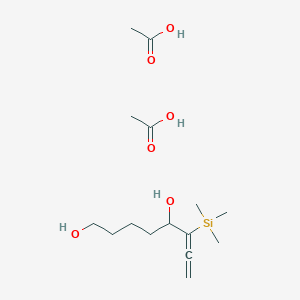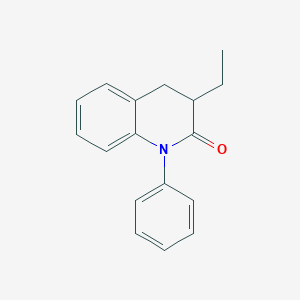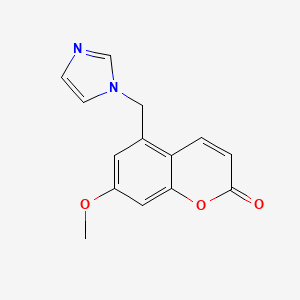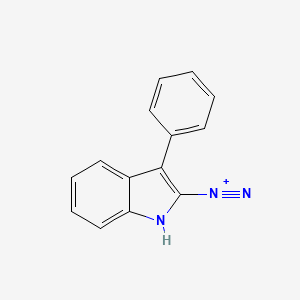
Benzoic acid, 4-iodo-, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-iodo-, hexyl ester: is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of an iodine atom at the para position of the benzene ring and a hexyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of benzoic acid, 4-iodo-, hexyl ester can be achieved through the esterification of 4-iodobenzoic acid with hexanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in benzoic acid, 4-iodo-, hexyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The ester group can be oxidized under strong oxidative conditions, such as using potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of 4-iodobenzoic acid.
Reduction: Formation of 4-iodobenzyl alcohol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzoic acid, 4-iodo-, hexyl ester is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Biological Studies: This compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine:
Industry:
Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 4-iodo-, hexyl ester involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets.
Comparison with Similar Compounds
Benzoic acid, 4-bromo-, hexyl ester: Similar structure but with a bromine atom instead of iodine.
Benzoic acid, 4-chloro-, hexyl ester: Similar structure but with a chlorine atom instead of iodine.
Benzoic acid, 4-fluoro-, hexyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in benzoic acid, 4-iodo-, hexyl ester imparts unique chemical reactivity and potential biological activity compared to its halogenated counterparts.
Reactivity: The iodine atom is more reactive in nucleophilic substitution reactions compared to bromine, chlorine, and fluorine, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
501102-39-2 |
|---|---|
Molecular Formula |
C13H17IO2 |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
hexyl 4-iodobenzoate |
InChI |
InChI=1S/C13H17IO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
GKRXJASBZIAMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)


![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)

